2-(4-Methoxyphenyl)sulfanylbenzoic acid

Description

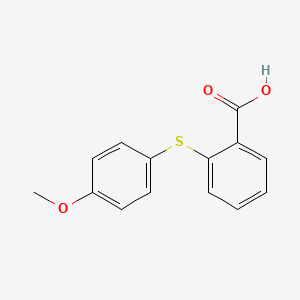

Structure

2D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGBLVFSQQYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385000 | |

| Record name | 2-(4-methoxyphenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19862-91-0 | |

| Record name | 2-(4-methoxyphenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(4-methoxyphenyl)sulfanylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol.

Core Synthesis Pathway: The Ullmann Condensation

The principal and most established method for the synthesis of this compound is the Ullmann condensation. This reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiophenol, catalyzed by a copper species.[1] In this specific synthesis, a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid, is coupled with 4-methoxythiophenol in the presence of a copper catalyst and a base at elevated temperatures.

The general reaction scheme is as follows:

Caption: Ullmann condensation pathway for this compound.

The reactivity of the 2-halobenzoic acid typically follows the order of I > Br > Cl, with 2-iodobenzoic acid often providing higher yields or requiring milder reaction conditions.[1] The reaction is generally carried out in a high-boiling polar solvent to achieve the necessary temperatures for the condensation to proceed efficiently.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Ullmann condensation synthesis of 2-arylthiobenzoic acids, based on established protocols for analogous compounds.[2] These values can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value | Notes |

| Molar Ratio (2-Halobenzoic Acid : 4-Methoxythiophenol) | 1.1 : 1 to 1.3 : 1 | A slight excess of the halo-benzoic acid is often employed.[2] |

| Catalyst | Copper (I) or (II) salts (e.g., CuI, CuO), or copper powder | Modern methods may utilize soluble copper catalysts with ligands.[1] |

| Base | Potassium Carbonate, Lithium Hydroxide | The base is crucial for the deprotonation of the thiophenol. |

| Solvent | N-methylpyrrolidone (NMP), Dimethylformamide (DMF), or in the melt | High-boiling aprotic polar solvents are typically used.[1][2] |

| Temperature | 140 - 220 °C | The reaction generally requires high temperatures to proceed.[2] |

| Reaction Time | 2 - 8 hours | Monitoring by TLC or GC-MS is recommended to determine completion.[2] |

| Yield | >70% (typical for analogous reactions) | Yields are highly dependent on the specific substrates and conditions. |

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-arylthiobenzoic acids via the Ullmann condensation.[2]

Materials:

-

2-Chlorobenzoic acid

-

4-Methoxythiophenol

-

Lithium hydroxide monohydrate

-

Tetralin (or another suitable high-boiling solvent)

-

Hydrochloric acid (30% solution)

-

Water

-

Standard laboratory glassware, including a reaction flask equipped with a mechanical stirrer, condenser, and a Dean-Stark or similar water separator.

Procedure:

-

Reaction Setup: To a reaction flask, add 2-chlorobenzoic acid (1.1-1.3 molar equivalents) and 4-methoxythiophenol (1.0 molar equivalent). Add a suitable volume of tetralin to ensure adequate stirring.

-

Salt Formation: To this mixture, add lithium hydroxide monohydrate (molar amount equivalent to the sum of the acid and thiol) to form the corresponding lithium salts in situ.

-

Water Removal: Heat the mixture to a temperature of 185-190 °C and collect the water of reaction using a water separator.

-

Ullmann Condensation: Once the water removal is complete, maintain the reaction mixture at 185-190 °C with vigorous stirring for 2-8 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to approximately 100 °C and carefully add water.

-

Isolation of the Product: Separate the aqueous phase containing the lithium salt of the product. Dilute the aqueous phase with additional water and acidify to a pH of approximately 2 with 30% hydrochloric acid.

-

Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Disclaimer: Publicly available experimental data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides a detailed overview of its anticipated chemical properties based on fundamental chemical principles and available data for structurally related compounds, particularly the parent compound, 2-(Phenylthio)benzoic acid. Methodologies for its synthesis and characterization are also presented to support research and development activities.

Core Chemical Properties

This compound is an aromatic carboxylic acid containing a thioether linkage. The presence of the carboxylic acid group imparts acidic properties, while the thioether and the methoxy group on the phenyl rings influence its electronic properties, reactivity, and potential biological activity.

Physicochemical Data

| Property | Value (for 2-(Phenylthio)benzoic acid) |

| Molecular Formula | C13H10O2S |

| Molecular Weight | 230.28 g/mol [1][2][4] |

| Melting Point | 167 °C[3] |

| Boiling Point | 342.28 °C (estimated)[3] |

| pKa | 3.41 (predicted)[2] |

| Appearance | White to yellow solid[2] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] |

It is anticipated that the addition of a methoxy group in the para position of the phenylthio moiety would slightly increase the molecular weight and may influence the melting point and solubility of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not available in public databases. The expected spectral characteristics are outlined below based on the functional groups present in the molecule.

-

¹H NMR: The spectrum would be complex due to the presence of two substituted benzene rings. Expected signals would include:

-

A singlet for the methoxy group protons around 3.8 ppm.

-

Aromatic protons in the range of 6.8-8.2 ppm, with splitting patterns indicative of ortho, meta, and para substitution.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum would show distinct signals for all carbon atoms, including:

-

A signal for the methoxy carbon around 55 ppm.

-

Aromatic carbon signals between 110 and 140 ppm.

-

A signal for the carboxylic acid carbon above 165 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.

-

C-O stretching from the methoxy group and the carboxylic acid.

-

C-S stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.

-

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the thioether bond.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classical and effective method for the formation of diaryl ethers and thioethers.[5] This protocol describes a general procedure for the copper-catalyzed synthesis of this compound from 2-chlorobenzoic acid and 4-methoxythiophenol.

Materials:

-

2-chlorobenzoic acid

-

4-methoxythiophenol

-

Copper(I) oxide (Cu₂O) or other copper catalyst

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), 4-methoxythiophenol (1.1 equivalents), cesium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 10 mol%).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a target compound like this compound.

References

An In-depth Technical Guide on 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Disclaimer: Publicly available information on the specific compound 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides available identifiers and outlines a representative synthetic protocol and potential biological relevance based on closely related compounds and the broader class of 2-(arylthio)benzoic acids.

Compound Identification and CAS Number

The chemical "this compound" is also known by its synonymous IUPAC name, "Benzoic acid, 2-[(4-methoxyphenyl)thio]-". The terms "sulfanyl" and "thio" are used interchangeably in this context to describe the sulfur linkage.

A comprehensive search of chemical databases and scientific literature reveals a scarcity of in-depth technical data, such as detailed experimental protocols for its application, extensive quantitative data, or elucidated signaling pathways specifically for this molecule. The information available is primarily centered on its identification and its status as a chemical intermediate.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 19862-91-0 |

| Synonyms | Benzoic acid, 2-[(4-methoxyphenyl)thio]- |

| Molecular Formula | C14H12O3S |

| Molecular Weight | 260.31 g/mol |

Experimental Protocols: Representative Synthesis

Below is a representative protocol for a closely related compound, 2-(o-Methoxyphenylthio) benzoic acid, which can be adapted for the synthesis of the title compound by using 4-methoxythiophenol instead of o-methoxythiophenol.[2]

Synthesis of 2-(Arylthio)benzoic Acids via Ullmann Condensation

-

Reaction: A mixture of the corresponding thiophenol (e.g., 4-methoxythiophenol), an o-halobenzoic acid (e.g., o-iodobenzoic or o-chlorobenzoic acid), a base (e.g., potassium hydroxide), and a copper catalyst (e.g., copper powder or copper(I) salts) in a suitable solvent (e.g., water or a high-boiling polar solvent like DMF) is heated under reflux.[1][2]

-

Work-up: After the reaction is complete, the mixture is typically filtered to remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(arylthio)benzoic acid product.

-

Purification: The resulting solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Various processes for the preparation of 2-arylthiobenzoic acids are known, generally involving the reaction of 2-halogenobenzoic acids with thiophenols.[3] The use of lithium salts of the reactants can in some cases obviate the need for expensive catalysts.[3]

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

Potential Biological Relevance and Applications

While direct biological studies on this compound are not prominent in the literature, the broader class of 2-(arylthio)benzoic acid derivatives has been investigated for potential therapeutic applications.

-

FTO Inhibition: A study on the structure-activity relationships of 2-(arylthio)benzoic acids identified them as a new class of inhibitors for the fat mass and obesity-associated protein (FTO).[4] The FTO protein is an N6-methyladenosine (m6A) demethylase that is overexpressed in acute myeloid leukemia (AML) and promotes leukemogenesis.[4] This suggests that 2-(arylthio)benzoic acid derivatives could be lead compounds for the development of treatments for AML.[4]

-

Antimicrobial and Cytotoxic Activity: Research on related structures, such as alkyl 2-(acylthio)benzoates, has demonstrated phytogrowth-inhibitory and cytotoxic activity on mouse splenic T cells.[5] Another related class of compounds, 2-(phenylthio)benzoic acid, has been described as an antimycobacterial agent.[6] These findings indicate that the thiobenzoic acid scaffold is of interest in the development of antimicrobial and cytotoxic agents.

-

Chemical Intermediates: 2-Arylthiobenzoic acids are valuable intermediates in the synthesis of other important chemical structures, such as thioxanthenes, which have applications as photoinitiators and as starting materials for neuroleptics.[3]

The potential for a compound like 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid to act as an anti-inflammatory and analgesic agent has been noted, suggesting that the core structure may serve as a lead for drug development in pain and inflammation management.[7]

Caption: Potential research and application areas for the 2-(arylthio)benzoic acid chemical class.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of alkyl 2-(acylthio)benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Buy 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid | 15884-39-6 [smolecule.com]

Spectroscopic Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Doublet of Doublets | 1H | Ar-H |

| ~7.50 | Doublet of Doublets | 1H | Ar-H |

| ~7.40 | Triplet of Doublets | 1H | Ar-H |

| ~7.25 | Triplet of Doublets | 1H | Ar-H |

| ~7.00 | Doublet | 2H | Ar-H |

| ~6.85 | Doublet | 2H | Ar-H |

| 3.80 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH |

| ~160.0 | Ar-C (-OCH₃) |

| ~142.0 | Ar-C (-S-) |

| ~135.0 | Ar-C |

| ~133.0 | Ar-CH |

| ~132.0 | Ar-CH |

| ~128.0 | Ar-C (-COOH) |

| ~125.0 | Ar-CH |

| ~124.0 | Ar-C (-S-) |

| ~115.0 | Ar-CH |

| ~55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1180 | Medium | C-O stretch (Carboxylic Acid) |

| ~830 | Strong | C-H bend (para-disubstituted Aromatic) |

| ~750 | Strong | C-H bend (ortho-disubstituted Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 260 | 100 | [M]⁺ (Molecular Ion) |

| 243 | 40 | [M - OH]⁺ |

| 215 | 60 | [M - COOH]⁺ |

| 139 | 80 | [C₇H₇S]⁺ |

| 123 | 50 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

General Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition (EI): Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet). The standard electron energy for EI is 70 eV.

-

Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. The voltages of the capillary and cone are optimized to achieve stable ionization.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Processing: The instrument software plots the relative abundance of ions as a function of their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. The document details the experimental protocols, presents crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal, revealing crucial information about conformation, intermolecular interactions, and packing motifs. This guide focuses on the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, a β-thiocarbonyl compound. The analysis reveals a molecule with a twisted conformation and a crystal packing dominated by C—H⋯O interactions, leading to the formation of supramolecular chains.

Experimental Protocols

The synthesis and crystallization of the title compound, followed by X-ray diffraction analysis, were conducted as follows.

2.1. Synthesis and Crystallization

The synthesis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone was achieved in a multi-step process.[1]

Step 1: Synthesis of 4'-methoxyphenyl disulfide

-

4'-Methoxythiophenol (5.0 g, 36 mmol) was reacted with bromine (1.1 ml, 20 mmol) in dichloromethane (250 ml).[1]

-

The reaction was carried out on a hydrated silica gel support (25 g of SiO2 and 12 ml of water).[1]

-

The resulting 4'-methoxyphenyl disulfide (4.0 g, 80% yield) was obtained as a white solid after filtration and evaporation without further purification.[1]

Step 2: Synthesis of the title compound

-

A solution of 2-methoxy acetophenone (0.80 ml, 5.81 mmol) in THF (20 ml) was added dropwise to a cooled (195 K) solution of diisopropylamine (0.90 ml, 6.39 mmol) and butyllithium (4.30 ml, 5.81 mmol) in THF (30 ml).[1]

-

After 30 minutes, a solution of 4'-methoxyphenyl disulfide (1.780 g, 6.39 mmol) with hexamethylphosphoramide (HMPA) (1.0 ml, 5.81 mmol) in THF (20 ml) was added dropwise to the enolate solution.[1]

-

The reaction mixture was stirred for 3 hours, after which water (50 ml) was added at room temperature.[1]

-

The product was extracted with dichloromethane.[1]

-

The organic layer was washed with a saturated solution of ammonium chloride until a neutral pH was achieved and then dried over anhydrous magnesium sulfate.[1]

-

A brown oil was obtained after evaporation of the solvent.[1]

Crystallization

-

The pure product (0.3 g, 40% yield) was obtained by vapor diffusion of n-hexane into a chloroform solution at 283 K.[1]

-

Suitable single crystals for X-ray diffraction were obtained using the same method.[1]

2.2. X-ray Data Collection and Structure Refinement

A suitable single crystal was selected for X-ray diffraction analysis.

-

Data Collection: Data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A series of φ and ω scans were performed to collect the data.[1]

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Data Presentation

The crystallographic data and structure refinement details for 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₆H₁₆O₃S |

| Formula weight | 288.35 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| Unit cell dimensions | a = 18.769 (3) Å |

| b = 7.643 (1) Å | |

| c = 10.0578 (16) Å | |

| Volume | 1442.8 (4) ų |

| Z | 4 |

| Density (calculated) | 1.327 Mg/m³ |

| Absorption coefficient | 0.23 mm⁻¹ |

| Crystal size | 0.37 x 0.16 x 0.09 mm |

| Theta range for data collection | Not specified |

| Index ranges | Not specified |

| Reflections collected | 6725 |

| Independent reflections | 1935 [R(int) = 0.026] |

| Completeness to theta = 25.242° | Not specified |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.745 and 0.618 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1935 / 1 / 185 |

| Goodness-of-fit on F² | 1.13 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.119 |

| R indices (all data) | R1 = 0.061, wR2 = 0.126 |

| Absolute structure parameter | Not specified |

| Largest diff. peak and hole | 0.29 and -0.14 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) and Torsion Angles (°)

| Bond/Angle/Torsion | Value |

| O—C—C—O | 19.8 (4) |

| C—C—O—C | 179.1 (3) |

| Dihedral angle between rings | 40.11 (16) |

Structural Analysis

The molecular structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone reveals that the adjacent methoxy and carbonyl oxygen atoms are synperiplanar, with an O—C—C—O torsion angle of 19.8 (4)°.[1][2] The two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 40.11 (16)°.[1][2] The methoxy group is nearly coplanar with the benzene ring to which it is attached, as indicated by the C—C—O—C torsion angle of 179.1 (3)°.[1][2]

The crystal packing is characterized by the presence of C—H⋯O hydrogen bonds involving the methine and methyl groups with the carbonyl oxygen atom.[2] These interactions lead to the formation of a supramolecular zigzag chain along the c-axis.[2] There are no other specific intermolecular interactions observed between these chains.[2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to its crystal structure analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

Physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established synthetic methodologies to offer a comprehensive profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for a plausible synthesis are provided.

Chemical and Physical Properties

This compound, also known as 2-(p-anisylthio)benzoic acid, is an aromatic carboxylic acid containing a diaryl thioether linkage. Its structure combines the features of thiosalicylic acid and anisole, suggesting potential applications in medicinal chemistry and materials science.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₂O₃S | - |

| Molecular Weight | 260.31 g/mol | Calculated |

| CAS Number | Not readily available | - |

| Canonical SMILES | COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | - |

The following properties are estimated based on data from structurally similar compounds such as 4-(4-methoxyphenyl)-benzoic acid, 2-(phenylthio)benzoic acid, and thiosalicylic acid.

| Property | Estimated Value | Reference Compounds & Notes |

| Melting Point (°C) | 150 - 170 | Based on the melting points of related diaryl thioethers and substituted benzoic acids. For example, 2-(o-Methoxyphenylthio) benzoic acid is synthesized but its melting point is not specified in the available abstract.[1] Thiosalicylic acid has a melting point of 162-165 °C.[2] |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Aromatic carboxylic acids generally exhibit low water solubility. |

| pKa | 3.5 - 4.5 | The carboxylic acid proton's acidity will be similar to that of benzoic acid (pKa ~4.2) and thiosalicylic acid (pKa ~3.5).[3][4] |

| LogP | 3.0 - 4.0 | Estimated based on the lipophilicity of the aromatic rings and the thioether linkage. |

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl thioethers.[5]

This protocol is based on the reaction of thiosalicylic acid with an activated aryl halide.

Materials:

-

Thiosalicylic acid (2-mercaptobenzoic acid)

-

1-Fluoro-4-methoxybenzene or 1-Iodo-4-methoxybenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) and potassium carbonate (2.2 eq) in DMF.

-

Add 1-fluoro-4-methoxybenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The synthesized compound would be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

-

Infrared Spectroscopy: To identify the functional groups (e.g., C=O, O-H, C-S-C).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound is available, diaryl thioether derivatives have been investigated for various pharmacological activities, including anti-inflammatory and anticancer effects.[6][7] For instance, some diaryl thioether derivatives exhibit antiestrogenic activity, suggesting potential interaction with estrogen receptors.[6]

Based on the structural similarity to compounds with known biological activity, a hypothetical workflow for evaluating the anticancer potential of this compound is presented below.

Caption: Hypothetical workflow for evaluating the anticancer activity of this compound.

This diagram outlines a logical progression from the synthesis and purification of the compound to initial in vitro screening for cytotoxicity against cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.

Conclusion

This compound is a compound of interest for which direct experimental data is scarce. This guide provides a foundational understanding of its properties and a practical approach to its synthesis based on established chemical principles and data from related molecules. The proposed biological evaluation workflow offers a roadmap for future research into its potential therapeutic applications. Further experimental validation is necessary to confirm the estimated properties and explore the biological activities of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid, 2-(pentylthio)- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiestrogenic activity of diaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on structurally analogous compounds. It includes qualitative solubility data for similar molecules and presents a detailed, generalized experimental protocol for determining solubility, which can be applied to the target compound. This guide aims to provide a foundational understanding and practical framework for researchers working with this compound and similar chemical entities.

Introduction

This compound is an organic compound that incorporates a benzoic acid moiety, a thioether linkage, and a methoxyphenyl group. Understanding its solubility in various solvents is a critical first step in many research and development activities, including formulation development, reaction chemistry, and analytical method development. Solubility significantly influences a compound's bioavailability and its behavior in various experimental and physiological systems.

This document serves as a resource for predicting the solubility behavior of this compound and provides the necessary protocols to determine its solubility experimentally.

Solubility Data of Analogous Compounds

Table 1 summarizes the qualitative solubility of thiosalicylic acid (2-sulfanylbenzoic acid), a close structural analog.

Table 1: Qualitative Solubility of Thiosalicylic Acid (2-Sulfanylbenzoic acid)

| Solvent | Solubility |

| Water | Slightly Soluble[1] |

| Ethanol | Slightly Soluble[1] |

| Diethyl Ether | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | More Soluble[1] |

| Alkanes | Slightly Soluble[1] |

Based on this, it can be inferred that this compound will likely exhibit limited solubility in aqueous and lower alcohol solvents and greater solubility in aprotic polar solvents like DMSO. The addition of the methoxyphenyl group compared to thiosalicylic acid may slightly increase its lipophilicity.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[2][3][4]

Equilibrium Shake-Flask Solubility Protocol

This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.

3.1.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate analytical technique.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a compound is influenced by a complex interplay of solute and solvent properties. The following diagram illustrates these relationships.

Caption: Factors Influencing Compound Solubility.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized experimental protocols like the shake-flask method, scientists can accurately characterize the solubility profile of this compound. This information is fundamental for advancing research and development efforts involving this compound.

References

The Dawn of Thiosalicylates: A Technical Chronicle of Discovery and Development

For Immediate Release

This in-depth technical guide explores the discovery and historical development of thiosalicylic acid and its derivatives, compounds that have carved a niche in the annals of medicinal chemistry. From their initial synthesis to the elucidation of their anti-inflammatory and analgesic properties, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science underpinning this important class of molecules.

The Genesis of a Sulfur Analog: The Discovery and Synthesis of Thiosalicylic Acid

The journey of thiosalicylic acid (2-mercaptobenzoic acid) begins in the late 19th and early 20th centuries, a period of burgeoning innovation in synthetic organic chemistry. While the precise first synthesis is not definitively documented in a single seminal publication, early methods laid the groundwork for its production and subsequent investigation.

One of the earliest and most historically significant methods for preparing thiosalicylic acid involves the diazotization of anthranilic acid, followed by reaction with a sulfur source.[1][2] This classical approach, refined over the years, remains a cornerstone of its synthesis. Another key historical method involves the reaction of 2-chlorobenzoic acid with sodium hydrosulfide at elevated temperatures, often in the presence of a copper catalyst.[1]

These early synthetic routes, while foundational, have been evolved to improve yield, purity, and safety. Modern approaches continue to build upon these fundamental principles of aromatic substitution and functional group manipulation.

Unveiling Therapeutic Potential: Early Investigations into Anti-inflammatory and Analgesic Properties

The therapeutic investigation of thiosalicylic acid derivatives is intrinsically linked to the well-established history of salicylic acid and its famous derivative, acetylsalicylic acid (aspirin). The structural analogy between these compounds prompted early researchers to explore the pharmacological activities of the sulfur-containing counterparts. While specific, quantitative data from the earliest 20th-century studies are scarce in readily available literature, the foundational understanding of their mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5][6] The inhibition of these enzymes by thiosalicylic acid derivatives reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

More recent studies have delved deeper into the structure-activity relationships of thiosalicylic acid derivatives, particularly S-alkyl derivatives. These investigations have provided quantitative data on their antioxidant and anti-inflammatory properties, often utilizing in vivo models such as carrageenan-induced paw edema in rats and in silico molecular docking studies to predict their binding affinity to COX-1 and COX-2 enzymes.[7][8][9]

Quantitative Insights into Biological Activity

| Compound | Assay | Result | Reference |

| S-benzyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -8.2 kcal/mol | [7] |

| S-benzyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -9.5 kcal/mol | [7] |

| S-methyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -6.9 kcal/mol | [7] |

| S-methyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.1 kcal/mol | [7] |

| S-ethyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.3 kcal/mol | [7] |

| S-ethyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.5 kcal/mol | [7] |

| S-propyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.6 kcal/mol | [7] |

| S-propyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.9 kcal/mol | [7] |

| S-butyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.9 kcal/mol | [7] |

| S-butyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -9.3 kcal/mol | [7] |

Table 1: Molecular Docking Data of S-Alkyl Derivatives of Thiosalicylic Acid with COX-1 and COX-2 Enzymes.

| Treatment Group (S-alkyl derivatives) | Parameter Measured | Result | Reference |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Superoxide anion (O2⁻) levels | Significantly decreased | [8][9] |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Nitrite (NO₂⁻) levels | Significantly decreased | [8][9] |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Thiobarbituric acid reactive substances (TBARS) | Significantly decreased | [8][9] |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Superoxide dismutase (SOD) activity | No significant change | [8][9] |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Catalase (CAT) activity | Enhanced | [8][9] |

| S-alkyl derivatives (10, 15, 20 mg/kg) | Reduced glutathione (GSH) levels | Increased | [8][9] |

Table 2: In Vivo Antioxidant Effects of S-Alkyl Derivatives of Thiosalicylic Acid in a Carrageenan-Induced Paw Edema Model in Rats.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of thiosalicylic acid and its derivatives. These protocols are based on historical accounts and modern laboratory practices.

Synthesis of Thiosalicylic Acid via Diazotization of Anthranilic Acid

This method is adapted from historical procedures described in sources such as Organic Syntheses.

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Sulfide Nonahydrate

-

Sulfur

-

Sodium Hydroxide

-

Zinc Dust

-

Glacial Acetic Acid

-

Ice

Procedure:

-

Diazotization: A solution of anthranilic acid in aqueous hydrochloric acid is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is then added slowly while maintaining the temperature below 5°C to form the diazonium salt.

-

Formation of Dithiosalicylic Acid: A solution of sodium disulfide is prepared by dissolving sodium sulfide and sulfur in water. This solution is also cooled to below 5°C. The cold diazonium salt solution is then added slowly to the sodium disulfide solution, keeping the temperature below 10°C. The dithiosalicylic acid precipitates from the solution.

-

Reduction to Thiosalicylic Acid: The precipitated dithiosalicylic acid is collected and washed. It is then suspended in glacial acetic acid, and zinc dust is added. The mixture is refluxed for several hours to reduce the disulfide bond.

-

Isolation and Purification: After the reduction is complete, the reaction mixture is filtered to remove excess zinc and other insoluble materials. The filtrate is then diluted with water to precipitate the thiosalicylic acid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of Thiosalicylic Acid from 2-Chlorobenzoic Acid

This protocol is based on early 20th-century synthetic methods.

Materials:

-

2-Chlorobenzoic acid

-

Sodium Hydroxide

-

Sodium Hydrosulfide

-

Copper Sulfate (crystallized)

-

Hydrochloric Acid

Procedure:

-

A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated with stirring.

-

The temperature is gradually raised to 150-200°C, and then further to 250°C, at which point the reaction mass solidifies.

-

The cooled melt is dissolved in water and filtered.

-

The filtrate is acidified with hydrochloric acid to precipitate the thiosalicylic acid.

-

The product is collected by filtration, washed with cold water, and dried.[1]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used method for screening anti-inflammatory drugs.

Animals:

-

Wistar albino rats of either sex.

Materials:

-

Carrageenan (1% w/v suspension in saline)

-

Test compounds (thiosalicylic acid derivatives)

-

Reference standard (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animals are divided into groups: a control group, a reference standard group, and test groups receiving different doses of the thiosalicylic acid derivatives.

-

The test compounds and the reference standard are administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis of Thiosalicylic Acid via Diazotization.

Mechanism of Action via COX Inhibition.

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The discovery and development of thiosalicylic acid and its derivatives represent a significant chapter in the history of medicinal chemistry. From their early synthesis rooted in classical organic reactions to their ongoing evaluation as anti-inflammatory and antioxidant agents, these compounds continue to be of interest to the scientific community. This guide has provided a comprehensive overview of their history, synthesis, and mechanism of action, supported by experimental protocols and visual diagrams, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The foundational work on these sulfur-containing analogs of salicylic acid has paved the way for further exploration of their therapeutic potential and the design of novel anti-inflammatory agents.

References

- 1. thiosalicylic acid, 147-93-3 [thegoodscentscompany.com]

- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Archives internationales de pharmacodynamie et de thérapie - RWTH Publications [publications.rwth-aachen.de]

- 5. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]

Theoretical and Experimental Insights into 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. While direct experimental and theoretical studies on this specific molecule are limited in published literature, this document consolidates methodologies and data from closely related analogs to present a predictive and methodological framework. The guide covers postulated synthesis and characterization, alongside a standard workflow for theoretical computational analysis, including Density Functional Theory (DFT) calculations. This document aims to serve as a valuable resource for researchers interested in the structure-property relationships of diaryl sulfide derivatives and their potential applications in medicinal chemistry and materials science.

Introduction

Diaryl sulfide and benzoic acid derivatives are prominent scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The title compound, this compound, combines the structural features of a benzoic acid, a thioether linkage, and a methoxy-substituted phenyl ring. This combination is anticipated to confer interesting electronic and conformational properties, potentially leading to applications in drug discovery and organic electronics. Understanding the fundamental molecular and electronic structure through theoretical studies, complemented by experimental validation, is crucial for unlocking the potential of this and related molecules. This guide outlines the standard procedures for such an investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid (1.0 eq) and 4-methoxythiophenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Base and Catalyst: Add a base, for instance, potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Record the spectrum on a 400 or 500 MHz NMR spectrometer. Expected signals would include those for the aromatic protons and the methoxy group protons.

-

13C NMR: Record the spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

2.2.2. Infrared (IR) Spectroscopy

-

Record the IR spectrum of the solid sample using an FT-IR spectrometer with the Attenuated Total Reflectance (ATR) technique or as a KBr pellet. Key vibrational bands to identify would be the O-H stretch of the carboxylic acid, the C=O stretch, C-S stretch, and C-O stretch of the methoxy group.

2.2.3. High-Resolution Mass Spectrometry (HRMS)

-

Obtain the HRMS data using an Electrospray Ionization (ESI) source to confirm the molecular formula of the synthesized compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F2.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for this compound, derived from the analysis of similar compounds found in the literature.

Table 1: Hypothetical 1H and 13C NMR Data

| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 13.1 (s, 1H, -COOH) | 168.5 (C=O) |

| 8.0 - 7.0 (m, 8H, Ar-H) | 160.1 (Ar-C-O) |

| 3.8 (s, 3H, -OCH3) | 140.0 - 120.0 (Ar-C) |

| 55.8 (-OCH3) |

Table 2: Hypothetical Infrared Spectroscopy Data

| Vibrational Mode | Wavenumber (cm-1) |

| O-H stretch (Carboxylic acid) | 3000-2800 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic acid) | 1700-1680 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-O stretch (Ether) | 1250-1200 |

| C-S stretch | 750-650 |

Table 3: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C14H12O3S |

| Formula weight | 260.31 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (Å3) | Value |

| Z | 4 |

| R-factor (%) | Value |

Theoretical Studies Workflow

Due to the absence of published theoretical studies on this compound, this section outlines a standard computational workflow using Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules.

Computational Methodology

-

Geometry Optimization: The initial molecular structure of this compound would be built and optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[1][2] The optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1]

-

Electronic Properties: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] The HOMO-LUMO energy gap provides an indication of the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2]

Predicted Theoretical Data

Table 4: Hypothetical Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| EHOMO (eV) | Value |

| ELUMO (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Visualization of Methodologies and Concepts

The following diagrams, created using Graphviz, illustrate the workflows and conceptual relationships discussed in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for theoretical studies on molecular properties.

References

A Comprehensive Review of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged structures of diphenyl sulfide and benzoic acid are recurrent motifs in medicinal chemistry, known to impart a diverse range of biological activities. The strategic combination of these pharmacophores in molecules such as 2-(4-methoxyphenyl)sulfanylbenzoic acid and its analogs presents a compelling area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. While direct studies on this compound are limited, this review extrapolates from closely related analogs to provide a foundational understanding for future research and drug development endeavors.

Synthesis

The most probable and widely employed synthetic route for 2-(arylsulfanyl)benzoic acids, including the target compound this compound, is the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the key carbon-sulfur bond.

General Synthetic Pathway: Ullmann Condensation

The synthesis typically involves the coupling of a 2-halobenzoic acid (commonly 2-chlorobenzoic acid or 2-bromobenzoic acid) with a substituted thiophenol (in this case, 4-methoxythiophenol) in the presence of a copper catalyst and a base.

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Application Note

This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction, a reliable and well-established method for the formation of aryl-S-aryl bonds.

The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, this document includes a summary of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Reaction Scheme

The synthesis of this compound is accomplished through the Ullmann condensation of 2-chlorobenzoic acid and 4-methoxythiophenol, catalyzed by copper(I) iodide.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Purity |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 1.57 g (10 mmol) | Sigma-Aldrich | 99% |

| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 1.40 g (10 mmol) | Alfa Aesar | 98% |

| Copper(I) iodide (CuI) | CuI | 190.45 | 0.19 g (1 mmol) | Acros Organics | 99.5% |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Fisher Scientific | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | VWR | Anhydrous, 99.8% |

| Hydrochloric acid (HCl) | HCl | 36.46 | As needed (1 M aq.) | J.T. Baker | 37% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | EMD Millipore | ACS Grade |

| Brine (saturated NaCl) | NaCl | 58.44 | 50 mL | Laboratory prepared | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich | ≥99% |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen gas inlet and outlet

-

Thermometer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Experimental Protocol

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-methoxythiophenol (1.40 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield this compound as a solid.

Data Summary

| Parameter | Value |

| Expected Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-181 °C |

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 260.31 g/mol |

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.05 (s, 1H, COOH), 7.95 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (td, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.20 (td, J = 7.5, 1.2 Hz, 1H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5, 159.8, 142.0, 135.5, 133.0, 131.5, 128.0, 125.5, 124.0, 122.5, 115.0, 55.5.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a crucial step in ensuring the quality and reliability of this compound for research and development. The following sections outline two primary purification techniques: recrystallization and column chromatography, followed by a method for purity assessment using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an aromatic carboxylic acid containing a thioether linkage. Impurities in the crude product, arising from starting materials, by-products, or degradation products, can significantly impact the outcome of downstream applications. Therefore, effective purification is essential. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Purification Techniques

Two common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Protocol for Recrystallization:

A general protocol for the recrystallization of benzoic acid and its derivatives involves the use of water or a mixed solvent system.[1][2][3] For thio-containing aromatic acids like thiosalicylic acid, a mixture of ethanol and water has been shown to be effective.

-

Solvent Selection:

-

Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

-

Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Based on the purification of similar compounds, a mixture of ethanol and water is a good starting point. Other potential solvents include acetic acid, or mixtures of toluene with heptane.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

-

Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

-

-

Hot Filtration:

-

Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

-

Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)

| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling (g/100mL) | Crystal Quality | Estimated Recovery |

| Water | Low | Moderate | Needles | Moderate |

| Ethanol | High | Very High | - | Low |

| Ethanol/Water (80:20) | Low | High | Prisms | High |

| Acetic Acid/Water (50:50) | Low | High | Plates | High |

| Toluene | Low | Moderate | Needles | Moderate |

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For carboxylic acids, silica gel is a common stationary phase. To improve separation and reduce band tailing, a small amount of acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group.

Protocol for Column Chromatography:

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Pour the slurry into a chromatography column, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.

-

Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

-

-

Loading the Column:

-

Carefully add the prepared sample to the top of the silica gel bed.

-

Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.

-

-

Elution:

-

Begin eluting the column with the chosen mobile phase. A common mobile phase for separating moderately polar compounds like aromatic carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

-

To improve the separation of carboxylic acids, it is often beneficial to add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Data Presentation: Column Chromatography Conditions (Hypothetical Data)

| Stationary Phase | Mobile Phase System | Gradient | Typical Rf of Product |

| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | Isocratic (e.g., 7:3) | 0.3-0.4 |

| Silica Gel (230-400 mesh) | Toluene:Ethyl Acetate | Isocratic (e.g., 8:2) | 0.4-0.5 |

| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate + 0.5% Acetic Acid | Isocratic (e.g., 7:3) | 0.35-0.45 (sharper spot) |

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound. A reversed-phase HPLC method is typically suitable for aromatic carboxylic acids.

Protocol for HPLC Analysis:

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector is required.

-

-

Column:

-

A C18 reversed-phase column is a common choice.

-

-

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

The mobile phase can be run isocratically or with a gradient.

-

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

-

Data Presentation: HPLC Purity Analysis (Hypothetical Data)

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~8.5 min |

| Purity (Area %) | >99% |

Visualizations

Caption: General workflow for the purification and analysis.

Caption: Step-by-step recrystallization protocol.

References

Application Notes and Protocols for the Characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods and detailed protocols for the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Given the limited availability of specific experimental data for this compound in the public domain, this guide presents generalized methodologies adapted from established procedures for structurally similar diaryl sulfide and benzoic acid derivatives. These protocols are intended to serve as a starting point for method development and may require further optimization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

Application Note: